molecular formula C8H12N4O B1373231 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one CAS No. 1315365-07-1

3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

Cat. No. B1373231
CAS RN: 1315365-07-1
M. Wt: 180.21 g/mol
InChI Key: ZDAJYANVWRSSAH-UHFFFAOYSA-N
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Description

“3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one” is a compound with the CAS Number: 1315365-07-1 . It has a molecular weight of 180.21 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC Name of the compound is 3-amino-1-(1-methyl-1H-pyrazol-3-yl)-2-pyrrolidinone . The InChI Code is 1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3 .

It’s slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of ω-Heterocyclic Amino Acids : A method for synthesizing optically pure ω-heterocyclic-β-amino acids from carboxy lactams has been developed, illustrating the utility of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one in the creation of these compounds (Singh et al., 2005).

  • Bioactivity and Structural Analysis : Research on pyrazole derivatives, including those related to 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, revealed their potential antitumor, antifungal, and antibacterial properties. The structures of these compounds were characterized using various spectroscopic techniques and X-ray crystallography (Titi et al., 2020).

  • Improved Synthesis of Pyrazole Derivatives : An enhanced synthesis method for 3-amino-5(3)-(pyrid-2-yl)-1H-pyrazole was reported, demonstrating its utility in producing compounds suitable for complexing with metal cations and anions (Pask et al., 2006).

Applications in Drug Discovery

  • Kinase-Focused Library Development : The compound played a role in developing a library of compounds for screening against kinases and other cancer drug targets, showcasing its potential in drug discovery (Smyth et al., 2010).

  • Antiviral Activity : Derivatives of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one were synthesized and demonstrated significant antiviral activity against herpes simplex virus, highlighting its potential in developing antiviral agents (Tantawy et al., 2012).

Molecular and Structural Studies

  • Crystal Structure Analysis : Studies focused on the crystal structure and computational analysis of pyrazole derivatives, providing insight into their molecular properties and potential applications in various fields (Shen et al., 2012).

  • Proton Transfer in Chromophores : Investigations into 2-(1H-pyrazol-5-yl)pyridines, which are structurally similar to 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, revealed three types of photoreactions, advancing our understanding of proton transfer mechanisms (Vetokhina et al., 2012).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAJYANVWRSSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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